molecular formula C8H5F3N2S B185815 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 128228-96-6

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B185815
M. Wt: 218.2 g/mol
InChI Key: RAQSZNBGFKBCNQ-UHFFFAOYSA-N
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Description

“5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C12H6F3N3O2S . It has a molecular weight of 313.26 . The IUPAC name for this compound is 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo [1,5-a]pyrimidine-3-carboxylic acid .


Synthesis Analysis

The synthesis of a related compound, the tris[3-trifluoromethyl-5-(2-thienyl)pyrazolyl]hydroborato thallium complex, has been reported . This complex was prepared via the reaction of 3-trifluoromethyl-5-(2-thienyl)pyrazole with KBH4 followed by metathesis with TlNO3 . Another study reported the synthesis of 2-thio-containing pyrimidines and their condensed analogs, which are structurally similar to the compound .


Molecular Structure Analysis

The molecular structure of a related compound, the tris[3-trifluoromethyl-5-(2-thienyl)pyrazolyl]hydroborato thallium complex, has been determined by X-ray diffraction . The complex is triclinic, with specific parameters provided .


Chemical Reactions Analysis

The compound could potentially be involved in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction involves the use of organoboron reagents, which could potentially include the compound .

Scientific Research Applications

1. Application in Organic Solar Cells

  • Summary of Application: The compound is used in the synthesis of polymer donors for organic solar cells (OSCs). The trifluoromethyl-ester group-substituted thiophene (TEST) unit is introduced into a typical polymer donor PBDB-TF, which results in downshifting the highest occupied molecular orbital (HOMO) energy-level, thereby improving the open-circuit voltage (Voc) of the corresponding OSCs .
  • Methods of Application: The TEST unit is introduced into the polymer donor PBDB-TF in different ratios. This process involves the synthesis of new polymer donors .
  • Results or Outcomes: The introduction of the TEST unit improves the intermolecular aggregation, leading to superior light absorption, effective charge transport, and favorable morphology. This results in efficient OSCs with a high Voc of 0.88 V, a large fill factor (FF) of 72.70%, and a best power conversion efficiency (PCE) of 12.02% .

2. Application in Solid-State Polymerization

  • Summary of Application: The compound is used in the selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole .
  • Methods of Application: Bromination of 2,5-bis(2-thienyl)pyrrole with NBS in AcOH–THF prefers the β-position of pyrrole over the α-position of thiophene. This process involves a DFT study and experiments in different solvent systems .
  • Results or Outcomes: The bromination process results in the formation of a bromine-doped conjugated polymer through an unusual solid-state polymerization (SSP) of β,β′-dibrominated 2,5-bis(2-thienyl)pyrrole .

Future Directions

The compound and its derivatives could potentially be used in the development of new pesticides, especially fungicides . Additionally, the compound’s photophysical properties could be explored for potential applications in organic electronics .

properties

IUPAC Name

3-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQSZNBGFKBCNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949749
Record name 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole

CAS RN

26974-16-3
Record name 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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